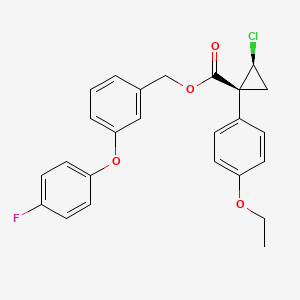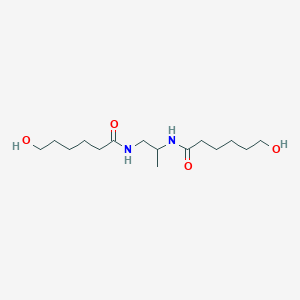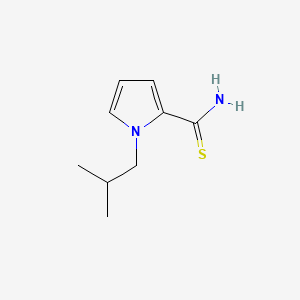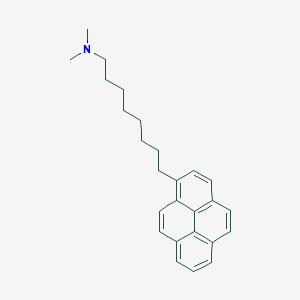![molecular formula C14H18Cl2N2O3 B14343381 Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate CAS No. 92302-31-3](/img/structure/B14343381.png)
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a bis(2-chloroethyl)carbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with bis(2-chloroethyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with ethanol to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bis(2-chloroethyl) groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Substituted carbamates and amines.
Hydrolysis: 4-aminobenzoic acid, ethanol, and bis(2-chloroethyl)amine.
Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
科学的研究の応用
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cell division.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate involves the formation of covalent bonds with nucleophilic sites in biological macromolecules. The bis(2-chloroethyl) groups can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other alkylating agents used in chemotherapy.
類似化合物との比較
Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate can be compared with other carbamate derivatives and alkylating agents:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of both an ester and a bis(2-chloroethyl)carbamoyl group makes this compound unique, as it combines the reactivity of carbamates with the potential for DNA cross-linking.
特性
CAS番号 |
92302-31-3 |
|---|---|
分子式 |
C14H18Cl2N2O3 |
分子量 |
333.2 g/mol |
IUPAC名 |
ethyl 4-[bis(2-chloroethyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H18Cl2N2O3/c1-2-21-13(19)11-3-5-12(6-4-11)17-14(20)18(9-7-15)10-8-16/h3-6H,2,7-10H2,1H3,(H,17,20) |
InChIキー |
JSLRCSJIFRUZNP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


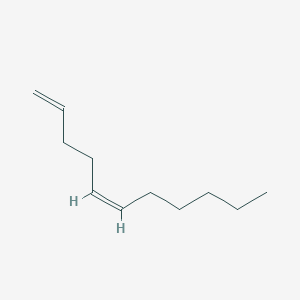
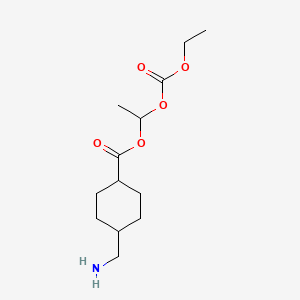
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
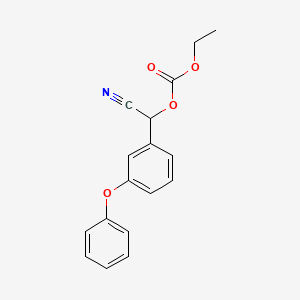
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
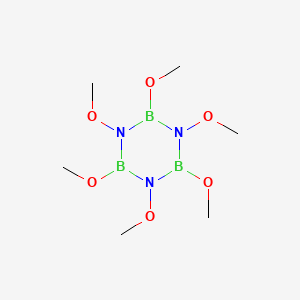
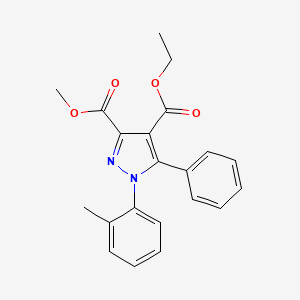
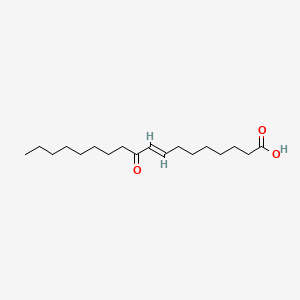
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
